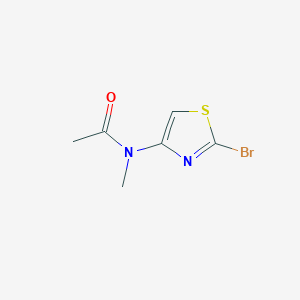

2-bromo-4-(N-methylacetamido)thiazole

Description

General Overview of Thiazole (B1198619) Heterocycles: Synthetic Importance and Chemical Diversity

Thiazole is an aromatic, five-membered heterocyclic compound containing one sulfur and one nitrogen atom as part of its molecular ring structure. neliti.comneliti.com This structural motif is a cornerstone in medicinal and synthetic chemistry, largely due to its presence in a wide array of biologically active natural and synthetic compounds. neliti.comresearchgate.neteurekaselect.com A notable example from nature is Thiamine (Vitamin B1), which features a thiazole ring and is crucial for metabolism. neliti.comneliti.comresearchgate.net The thiazole nucleus is also an essential component of the penicillin antibiotic family. researchgate.neteurekaselect.com

The synthetic importance of thiazoles is driven by their diverse pharmacological properties, which include antibacterial, antifungal, anticancer, anti-inflammatory, and antiretroviral activities. researchgate.neteurekaselect.com This versatility has made the thiazole scaffold a privileged structure in drug discovery and development. nih.gov Beyond pharmaceuticals, thiazole derivatives have found commercial applications as vulcanizing accelerators, photographic sensitizers in cyanine dyes, and agrochemicals for pest control. neliti.comeurekaselect.com

The chemical diversity of the thiazole ring allows for extensive functionalization at various positions. Its aromatic nature provides a stable core, while the ring's atoms and substituents influence its reactivity, enabling it to serve as a building block for more complex molecules and fused heterocyclic systems like benzothiazoles. neliti.comeurekaselect.comnih.gov

| Attribute | Description |

|---|---|

| Structure | Five-membered aromatic heterocycle with one sulfur and one nitrogen atom. neliti.comresearchgate.net |

| Natural Occurrence | Found in essential biomolecules like Vitamin B1 (Thiamine) and antibiotics such as penicillin. researchgate.neteurekaselect.com |

| Synthetic Utility | Serves as a key scaffold for pharmaceuticals, agrochemicals, and dyes. neliti.comneliti.comeurekaselect.com |

| Pharmacological Profile | Derivatives exhibit a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov |

Significance of Bromine and N-Methylacetamido Substituents in Thiazole Derivatization

The functional groups attached to the thiazole core dictate the chemical properties and synthetic utility of its derivatives. In 2-bromo-4-(N-methylacetamido)thiazole, the bromine atom and the N-methylacetamido group impart specific reactivity and characteristics to the molecule.

The N-Methylacetamido Substituent: The N-methylacetamido group, [–NH(CO)CH₃] attached to a methyl group, is an amide functionality. This group influences the electronic nature of the thiazole ring through resonance and inductive effects. The amide moiety can participate in hydrogen bonding, which may influence intermolecular interactions and the physical properties of the compound. Synthetically, the amide bond is stable but can be hydrolyzed under certain conditions to yield an amino group, providing another avenue for derivatization.

| Substituent | Position | Chemical Significance |

|---|---|---|

| Bromo (-Br) | 2-position | Acts as a leaving group for nucleophilic substitution; enables metal-catalyzed cross-coupling reactions for molecular elaboration. |

| N-Methylacetamido (-N(CH₃)COCH₃) | 4-position | Influences the ring's electronic properties; participates in hydrogen bonding; can be a precursor to an amino group via hydrolysis. |

Scope and Research Rationale for 2-Bromo-4-(N-methylacetamido)thiazole

The specific compound 2-bromo-4-(N-methylacetamido)thiazole is best understood as a valuable chemical intermediate or building block in organic synthesis. The research rationale for its use stems directly from the combined functionalities of its substituents.

The primary value of this compound lies in its potential for sequential or orthogonal functionalization. The highly reactive 2-bromo position provides a site for introducing a wide variety of molecular fragments through established cross-coupling methodologies. This allows chemists to construct a library of diverse 2-substituted thiazoles while retaining the N-methylacetamido group at the 4-position. This latter group can then be carried through the synthesis or modified at a later stage if desired.

For example, similar bromo-thiazole derivatives, such as 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, are used as starting materials to react with heterocyclic amines or other nucleophiles to construct complex, fused polycyclic systems. nih.gov This highlights a common strategy in heterocyclic chemistry where a halogenated thiazole serves as an electrophilic partner in reactions to build molecules with potential biological activity. nih.gov Therefore, the research interest in 2-bromo-4-(N-methylacetamido)thiazole is not as a final target molecule itself, but as a versatile precursor for the synthesis of more complex and potentially pharmacologically active thiazole derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2OS |

|---|---|

Molecular Weight |

235.10 g/mol |

IUPAC Name |

N-(2-bromo-1,3-thiazol-4-yl)-N-methylacetamide |

InChI |

InChI=1S/C6H7BrN2OS/c1-4(10)9(2)5-3-11-6(7)8-5/h3H,1-2H3 |

InChI Key |

CRDATKHQHOQFHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=CSC(=N1)Br |

Origin of Product |

United States |

Ii. Synthetic Strategies and Methodologies for 2 Bromo 4 N Methylacetamido Thiazole

Foundations of Thiazole (B1198619) Ring Formation

The construction of the thiazole scaffold is the primary step, for which several classical and modern synthetic methods are available.

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. synarchive.com The classic reaction involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction), followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com

This method is highly versatile, allowing for the synthesis of a wide array of substituted thiazoles by varying the starting α-haloketone and thioamide. mdpi.com For the synthesis of a precursor to the target molecule, one could envision reacting a suitable α-haloketone with N-methylthiourea or a related thioamide to install the necessary substituents at the 4- and N-positions.

Modern adaptations of the Hantzsch synthesis focus on improving efficiency and environmental compatibility. These include the use of catalysts, microwave irradiation, ultrasonic irradiation, and solvent-free conditions to accelerate the reaction and improve yields. mdpi.comorganic-chemistry.orgresearchgate.net For instance, silica-supported tungstosilicic acid has been employed as a reusable catalyst in one-pot, three-component Hantzsch syntheses. mdpi.com

Table 1: Comparison of Conventional vs. Modern Hantzsch Synthesis Conditions

| Feature | Conventional Hantzsch Synthesis | Modern Adaptations |

|---|---|---|

| Catalyst | Often none (thermal) | Lewis or Brønsted acids, solid supports (e.g., SiW/SiO₂) mdpi.com |

| Solvent | Typically alcohols (e.g., ethanol) | Solvent-free, ionic liquids, water organic-chemistry.orgscirp.org |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasonic irradiation mdpi.com |

| Reaction Time | Several hours | Minutes to a few hours mdpi.comorganic-chemistry.org |

| Workup | Often requires extensive purification | Simpler filtration and purification mdpi.com |

Beyond the Hantzsch synthesis, contemporary organic chemistry has seen the development of more sophisticated methods for building thiazole rings, such as cascade (or domino) and multicomponent reactions (MCRs). nih.govbohrium.com These approaches are highly efficient as they allow for the formation of complex molecules in a single step from three or more reactants, minimizing waste and saving time. nih.goviau.ir

Several MCRs have been developed for thiazole synthesis. iau.ir For example, a four-component reaction utilizing ketones, aldehydes, ammonium (B1175870) salt, and elemental sulfur can produce polysubstituted thiazoles under metal-free conditions. nih.gov Another approach involves the reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates. iau.ir These methods offer rapid access to diverse thiazole derivatives that can serve as intermediates for more complex targets. bohrium.comnih.gov Cascade reactions, where a series of intramolecular transformations occur sequentially after an initial trigger, have also been effectively used to construct fused and substituted thiazole systems. nih.gov

Regioselective Introduction of Bromine at the 2-Position

Once the substituted thiazole ring is formed, the next critical step is the introduction of a bromine atom specifically at the C2 position. The electronic nature of the thiazole ring makes this a non-trivial challenge.

Direct electrophilic bromination of an unsubstituted thiazole ring is difficult. Thiazole is less electron-rich and less aromatic compared to heterocycles like thiophene, making it less reactive towards electrophilic aromatic substitution. lookchem.comacs.org Such reactions often require harsh conditions and may result in low yields or mixtures of products. acs.org The low reactivity of the parent thiazole often necessitates starting with a more activated precursor, such as 2-aminothiazole, to facilitate functionalization at the 2-position. lookchem.com

To overcome the limitations of using elemental bromine, milder and more selective brominating agents are preferred. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose. nih.govorganic-chemistry.org It is a convenient, crystalline solid that serves as a source of electrophilic bromine and is generally considered safer to handle than liquid bromine. organic-chemistry.orgresearchgate.net

NBS can be used for the regioselective bromination of thiazoles, often favoring the more electron-rich positions. However, the outcome can be highly dependent on the existing substituents on the thiazole ring and the reaction conditions. nih.gov For instance, the 5-position of certain 2-methyl-4-phenylthiazoles can be brominated with NBS via an electrophilic substitution mechanism. nih.gov In other cases, NBS in the presence of an initiator can achieve free-radical bromination at benzylic positions of substituents on the thiazole ring. nih.gov One-pot syntheses have been developed where an α-bromoketone is generated in situ from a ketone using NBS, which then undergoes condensation with a thioamide to form the thiazole. scirp.orgmdpi.com

Table 2: Selected Bromination Methods for Thiazole Derivatives

| Reagent(s) | Substrate Type | Position(s) Brominated | Conditions | Reference |

|---|---|---|---|---|

| Br₂ | 2,4-Thiazolidinedione | 2,4-positions (simultaneous aromatization) | e.g., POBr₃ | lookchem.com |

| NBS | 2-Aminothiazole | 5-position | Acetonitrile, room temp. | acs.org |

| NBS | 4-Aryl-2-methylthiazole | 5-position (electrophilic substitution) | CCl₄, reflux | nih.gov |

A powerful and versatile method for accessing specific bromothiazole isomers involves sequential bromination-debromination. lookchem.comresearchgate.netacs.org This strategy typically involves an initial exhaustive bromination to produce a polybrominated thiazole, such as 2,4,5-tribromothiazole. Subsequently, one or more bromine atoms are selectively removed through a debromination step. lookchem.com

The regioselectivity of the debromination can be controlled by the choice of reagents and reaction conditions. For example, metal-halogen exchange using organolithium reagents followed by quenching with a proton source can selectively remove bromine atoms. The C2 position of 2,4-dibromothiazole (B130268) is known to be the preferred site for bromine-lithium exchange. thieme-connect.com This allows for the selective removal of the bromine at C2 or its replacement with another functional group, leaving the bromine at C4. By carefully choosing the sequence of bromination and controlled debromination steps, chemists can synthesize a full range of brominated thiazoles that are otherwise difficult to obtain through direct methods. lookchem.comacs.org

Synthesis of the N-Methylacetamido Moiety and its Incorporation at the 4-Position

The introduction of the N-methylacetamido group at the C4 position of the 2-bromothiazole (B21250) core is a critical transformation that is typically achieved post-synthesis of a foundational 4-aminothiazole precursor. This process involves a sequential two-step modification of the amino group.

The synthesis begins with the acylation of a 4-amino group, followed by methylation of the resulting amide.

Acetamidation: The initial step is the acetamidation of a precursor, such as 4-amino-2-bromothiazole. A standard and effective method for this transformation involves reacting the amino group with an acylating agent like acetic anhydride. The reaction is often performed in the presence of a base, such as pyridine, which serves to neutralize the acid byproduct and catalyze the reaction. prepchem.com This pathway selectively forms the N-acetyl bond, yielding 4-acetamido-2-bromothiazole.

N-Methylation: Following successful acetamidation, the secondary amide is methylated to introduce the N-methyl group. This is typically accomplished by first deprotonating the amide nitrogen with a strong, non-nucleophilic base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting amide anion is then treated with a methylating agent, most commonly methyl iodide (CH₃I), via a nucleophilic substitution reaction to yield the final N-methylacetamido product.

Formation of the Core Structure: The synthesis typically starts with the construction of the 4-aminothiazole ring. While various methods exist for thiazole synthesis, the Hantzsch thiazole synthesis remains a prominent route, involving the condensation of an α-halocarbonyl compound with a thioamide or thiourea. researchgate.netwikipedia.org

Bromination: If not already present, the bromine atom is introduced at the C2 position, a site that is often reactive towards electrophilic substitution.

Functional Group Interconversion: The 4-amino-2-bromothiazole intermediate then undergoes the two-step conversion detailed above: acetamidation followed by N-methylation.

The table below outlines the key precursors and reagents involved in this transformation.

| Step | Precursor | Key Reagents | Intermediate/Product |

|---|---|---|---|

| Acetamidation | 4-Amino-2-bromothiazole | Acetic anhydride, Pyridine | 4-Acetamido-2-bromothiazole |

| N-Methylation | 4-Acetamido-2-bromothiazole | Sodium hydride (NaH), Methyl iodide (CH₃I) | 2-Bromo-4-(N-methylacetamido)thiazole |

Iii. Chemical Reactivity and Functionalization of 2 Bromo 4 N Methylacetamido Thiazole

Chemical Modifications and Stability of the N-Methylacetamido Group

The N-methylacetamido group in 2-bromo-4-(N-methylacetamido)thiazole features a chemically robust amide bond. However, this bond can undergo transformations under specific chemical conditions. Due to the strong resonance of the amide bond, it is generally considered chemically inert unless reacted with highly active chemicals. nih.gov

Transformations of amide bonds can proceed through either C-O or C-N bond cleavage. nih.gov Typically, amides react with nucleophiles via C-N cleavage to yield carbonyl compounds. nih.gov The development of methods to selectively activate and cleave the C-N bond is an area of active research, with palladium-catalyzed cross-coupling reactions being one such approach. The nature of the N-substituent and the acyl group can influence whether C-O or C-N cleavage is favored when an amide reacts with an organometallic nucleophile to form a tetrahedral intermediate. nih.gov

While specific transformations of the N-methylacetamido group on this particular thiazole (B1198619) have not been extensively documented, general reactions applicable to amides, such as hydrolysis under strong acidic or basic conditions to yield the corresponding amine and carboxylic acid, or reduction to an ethylamine group using strong reducing agents like lithium aluminum hydride, are theoretically possible.

Amide groups can exhibit tautomerism, existing in equilibrium between the amide and imidic acid (or acylimine) forms. This phenomenon, known as amide-imide or amide-iminol tautomerism, involves the migration of a proton. nih.govresearchgate.netrsc.org For 2-bromo-4-(N-methylacetamido)thiazole, this would involve an equilibrium between the N-methylacetamido form and its N-methyl-acylimine tautomer.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic properties of the substituents on both the acyl and the amine portions of the amide. clockss.org Generally, the amide form is more stable. clockss.org Spectroscopic techniques like NMR can be used to study this equilibrium, as the presence of both tautomers can lead to the duplication of signals. mdpi.com Theoretical calculations using methods like Density Functional Theory (DFT) can also provide insights into the relative stabilities and energy barriers for the interconversion of these tautomeric forms. nih.gov The investigation of such tautomerism is crucial as the different forms can exhibit distinct chemical reactivity and biological activity.

Derivatization for Library Synthesis and Complex Architecture Building

The structure of 2-bromo-4-(N-methylacetamido)thiazole, with its reactive bromo group and a modifiable N-methylacetamido substituent, makes it a valuable building block for the synthesis of diverse chemical libraries and complex molecular architectures.

The bromine atom at the 2-position of the thiazole ring is a key handle for derivatization. It can be readily displaced or used in various cross-coupling reactions. For instance, 2-bromothiazole (B21250) can be used as a starting reagent in the synthesis of 2,4,5-trisubstituted thiazoles. Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, allow for the introduction of a wide range of aryl and heteroaryl groups at this position. nih.gov This versatility enables the creation of libraries of multifunctional thiazole derivatives with varied electronic and steric properties. The N-methylacetamido group at the 4-position can also be modified, further increasing the diversity of the synthesized compounds. semanticscholar.org

Table 1: Examples of Reactions for Derivatization

| Reaction Type | Reagents | Position of Modification | Potential New Functional Group |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-position (replacing Br) | Aryl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-position (replacing Br) | Amino group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-position (replacing Br) | Alkynyl group |

| Amide Hydrolysis | Strong acid or base | 4-position (N-methylacetamido) | N-methylamino group |

Design of Hybrid Molecular Systems incorporating the Thiazole Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. ekb.egresearchgate.net The 2-bromo-4-(N-methylacetamido)thiazole scaffold is well-suited for this approach. The thiazole ring itself is a privileged structure found in many biologically active compounds. medmedchem.comnih.gov

By utilizing the reactivity of the bromo group, this thiazole derivative can be linked to other heterocyclic systems or bioactive moieties to create hybrid molecules. For example, it can be incorporated into larger systems with other heterocycles like pyrazoline, thiadiazole, or triazole to generate novel scaffolds with potentially enhanced or multi-target biological activities. ekb.egresearchgate.nettandfonline.com This strategy allows for the exploration of new chemical space and the development of complex architectures with tailored properties. ekb.egresearchgate.net The design of such hybrid systems often aims to combine the beneficial properties of each component or to create molecules that can interact with multiple biological targets. ekb.eg

Iv. Structural Characterization and Spectroscopic Analysis of 2 Bromo 4 N Methylacetamido Thiazole and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon framework can be assembled.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. Based on data from analogous thiazole (B1198619) derivatives, the expected chemical shifts for 2-bromo-4-(N-methylacetamido)thiazole are well-defined. niscpr.res.inasianpubs.orgresearchgate.netdiva-portal.org

The ¹H NMR spectrum is anticipated to show three distinct singlet signals. The proton at the C5 position of the thiazole ring (H-5) is expected to appear as a singlet in the aromatic region, typically around δ 7.0-8.2 ppm. nih.govchemicalbook.com The two methyl groups, being in different chemical environments, will also produce singlets. The N-methyl (N-CH₃) protons are expected around δ 3.2-3.5 ppm, while the acetyl methyl (CO-CH₃) protons would likely resonate further upfield, around δ 2.1-2.4 ppm.

The ¹³C NMR spectrum provides insight into the carbon skeleton. The carbon atom bonded to bromine (C-2) is expected at a downfield chemical shift, approximately δ 140-145 ppm. The C-4 and C-5 carbons of the thiazole ring are predicted to appear around δ 148-152 ppm and δ 110-120 ppm, respectively. niscpr.res.inresearchgate.net The amide carbonyl carbon (C=O) will be the most downfield signal, typically in the range of δ 168-172 ppm. The N-methyl carbon is expected around δ 35-40 ppm, and the acetyl methyl carbon should appear in the upfield region, around δ 22-26 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromo-4-(N-methylacetamido)thiazole

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-5 | 7.0 - 8.2 (s, 1H) | - |

| N-CH₃ | 3.2 - 3.5 (s, 3H) | - |

| CO-CH₃ | 2.1 - 2.4 (s, 3H) | - |

| C-2 | - | 140 - 145 |

| C-4 | - | 148 - 152 |

| C-5 | - | 110 - 120 |

| C=O | - | 168 - 172 |

| N-CH₃ | - | 35 - 40 |

| CO-CH₃ | - | 22 - 26 |

Data are predicted based on analogous structures. Solvent: CDCl₃ or DMSO-d₆.

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the connectivity between atoms. rsc.orgcolumbia.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through two or three bonds. For 2-bromo-4-(N-methylacetamido)thiazole, which lacks adjacent protons, no cross-peaks are expected in the COSY spectrum, confirming the isolated nature of the proton environments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu It would show clear correlations between the H-5 signal and the C-5 carbon, the N-CH₃ proton signal and the N-methyl carbon, and the CO-CH₃ proton signal and the acetyl methyl carbon. This technique is more sensitive than older methods and definitively links the proton and carbon frameworks. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically 2-4 bonds) between protons and carbons. columbia.edunih.govscielo.br It provides the final pieces of the structural puzzle by connecting the different fragments of the molecule. Key correlations expected for this compound include:

The thiazole proton (H-5) showing correlations to the C-4 and potentially the C-2 carbons.

The N-methyl protons correlating to the C-4 carbon of the thiazole ring and the amide carbonyl carbon (C=O).

The acetyl methyl protons showing a strong correlation to the amide carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. It is particularly useful for determining conformation and stereochemistry. For this molecule, a NOESY spectrum could reveal spatial proximity between the N-methyl protons and the H-5 proton, providing insight into the rotational orientation of the N-methylacetamido group relative to the thiazole ring.

Table 2: Expected Key 2D NMR Correlations for 2-Bromo-4-(N-methylacetamido)thiazole

| Experiment | Proton (¹H) | Correlated Atom (¹H or ¹³C) | Information Gained |

| HSQC | H-5 | C-5 | Direct C-H bond confirmation |

| N-CH₃ | N-CH₃ | Direct C-H bond confirmation | |

| CO-CH₃ | CO-CH₃ | Direct C-H bond confirmation | |

| HMBC | H-5 | C-4, C-2 | Connectivity of thiazole ring |

| N-CH₃ | C-4, C=O | Linkage of substituent to ring and amide | |

| CO-CH₃ | C=O | Confirmation of acetyl group structure | |

| NOESY | N-CH₃ | H-5 | Conformational analysis around C4-N bond |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For 2-bromo-4-(N-methylacetamido)thiazole (molecular formula: C₇H₇BrN₂OS), HRMS would provide an exact mass measurement with high accuracy (typically to within 5 ppm).

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two abundant natural isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum would appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. nih.govresearchgate.net

Table 3: Predicted HRMS Data for 2-Bromo-4-(N-methylacetamido)thiazole

| Ion | Chemical Formula | Calculated Exact Mass (m/z) | Expected Isotopic Peak | Relative Intensity |

| [M]⁺ | C₇H₇⁷⁹BrN₂OS | 249.9517 | [M]⁺ | ~100% |

| [M+2]⁺ | C₇H₇⁸¹BrN₂OS | 251.9496 | [M+2]⁺ | ~98% |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tsijournals.comvscht.czmasterorganicchemistry.com

The IR spectrum of 2-bromo-4-(N-methylacetamido)thiazole would exhibit several characteristic absorption bands confirming its structure. A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹ corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O). nih.gov The thiazole ring itself would produce a series of characteristic bands between 1600 cm⁻¹ and 1400 cm⁻¹ due to C=N and C=C stretching vibrations. researchgate.net Aliphatic C-H stretching from the two methyl groups would be observed just below 3000 cm⁻¹, while the aromatic C-H stretch of the proton on the thiazole ring may appear just above 3000 cm⁻¹. tsijournals.com

Table 4: Characteristic IR Absorption Bands for 2-Bromo-4-(N-methylacetamido)thiazole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100 - 3150 | C-H Stretch | Thiazole Ring | Medium |

| 2920 - 3000 | C-H Stretch | Methyl (CH₃) | Medium |

| 1670 - 1690 | C=O Stretch | Tertiary Amide | Strong, Sharp |

| 1500 - 1600 | C=N / C=C Stretch | Thiazole Ring | Medium-Strong |

| 1400 - 1480 | C=C Stretch / CH₃ Bend | Thiazole Ring / Methyl | Medium |

| 1350 - 1380 | CH₃ Bend | Methyl (CH₃) | Medium |

X-ray Diffraction Analysis for Solid-State Structure and Conformational Insights

Single-crystal X-ray diffraction provides the most definitive structural evidence by mapping the precise positions of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its three-dimensional conformation. researchgate.netmdpi.com

For 2-bromo-4-(N-methylacetamido)thiazole, an X-ray crystal structure would confirm the planarity of the thiazole ring. researchgate.net It would also provide crucial information about the orientation of the N-methylacetamido substituent relative to the plane of the heterocyclic ring. Analysis of the crystal packing can reveal important intermolecular interactions, such as hydrogen bonding, π-π stacking, or halogen bonding involving the bromine atom, which govern the solid-state architecture. nih.govresearchgate.net Such data is invaluable for understanding the molecule's physical properties and potential interactions in a biological context. Studies on similar brominated thiazole derivatives have shown that the thiazole ring is typically planar and that intermolecular interactions, including halogen bonding, can play a significant role in the crystal structure. nih.govresearchgate.net

V. Computational and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. asianpubs.org DFT methods are widely used to predict a variety of molecular properties for thiazole (B1198619) derivatives, including their geometries, electronic distributions, and spectroscopic characteristics. researchgate.netresearchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com These orbitals are crucial in determining a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. mdpi.comnih.gov

For 2-bromo-4-(N-methylacetamido)thiazole, the HOMO is expected to be distributed across the electron-rich thiazole ring and the N-methylacetamido group, while the LUMO would likely be localized on the thiazole ring, influenced by the electron-withdrawing bromine atom. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing chemical reactivity and stability. asianpubs.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. asianpubs.org The presence of both electron-donating (N-methylacetamido) and electron-withdrawing (bromo) groups on the thiazole ring modulates this energy gap and influences the sites for electrophilic and nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Properties for 2-bromo-4-(N-methylacetamido)thiazole using DFT

| Property | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar substituted thiazole derivatives.

Geometrical optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy on its potential energy surface. iu.edu.sa For 2-bromo-4-(N-methylacetamido)thiazole, the conformational landscape is primarily defined by the rotation around the single bonds connecting the N-methylacetamido side chain to the thiazole ring.

Table 2: Predicted Geometrical Parameters for the Optimized Structure of 2-bromo-4-(N-methylacetamido)thiazole

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-Br | 1.87 Å |

| Bond Length | C4-N(acetamido) | 1.40 Å |

| Bond Length | C=O | 1.24 Å |

| Bond Angle | N1-C2-S | 115° |

| Bond Angle | C5-C4-N(acetamido) | 125° |

Note: The values in this table are representative examples derived from DFT calculations on structurally related thiazole molecules.

DFT calculations are a valuable tool for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. researchgate.net

NMR Chemical Shifts: Theoretical NMR chemical shifts for ¹H and ¹³C can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. iu.edu.sa These predictions are highly sensitive to the electronic environment of each nucleus. For 2-bromo-4-(N-methylacetamido)thiazole, the electron-withdrawing bromine atom at C2 would cause a downfield shift for nearby carbons, while the N-methylacetamido group at C4 would influence the shifts of C4 and C5. Modern computational protocols can predict proton chemical shifts with a mean absolute error of less than 0.1 ppm compared to experimental values. github.io

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-bromo-4-(N-methylacetamido)thiazole

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H5 | 7.10 | C2 | 145.0 |

| N-CH₃ | 3.40 | C4 | 150.0 |

| CO-CH₃ | 2.25 | C5 | 112.0 |

| C=O | 170.0 | ||

| N-CH₃ | 37.0 |

Note: These are hypothetical values based on typical chemical shifts for substituted thiazoles. Solvent effects can alter experimental values.

IR Frequencies: DFT can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. dtic.mil Each calculated frequency can be assigned to specific molecular motions, such as the stretching or bending of bonds. For the target compound, characteristic frequencies would include the C=O stretching of the amide, C-H stretching of the methyl groups, and vibrations associated with the thiazole ring. Calculated frequencies are often scaled by an empirical factor to correct for systematic errors and improve agreement with experimental spectra. researchgate.net

Table 4: Predicted Key IR Frequencies for 2-bromo-4-(N-methylacetamido)thiazole

| Predicted Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3100 | C-H stretch (thiazole ring) |

| ~2950 | C-H stretch (methyl groups) |

| ~1680 | C=O stretch (amide I band) |

| ~1550 | C=N stretch (thiazole ring) |

Note: Values are approximate and represent common ranges for these functional groups in DFT calculations.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. nih.gov

For 2-bromo-4-(N-methylacetamido)thiazole, MD simulations can reveal the rotational dynamics of the N-methylacetamido side chain, its preferred orientations in different solvent environments, and its ability to form hydrogen bonds. researchgate.netmdpi.com Such simulations are particularly useful for understanding how the molecule might interact with a biological target, such as an enzyme's active site, by assessing the stability of binding poses and the key interactions that maintain the ligand-receptor complex. nih.govnih.gov

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. mdpi.com Theoretical studies can identify transition states, intermediates, and calculate activation energies, thereby predicting the most favorable reaction pathway.

For 2-bromo-4-(N-methylacetamido)thiazole, theoretical investigations could explore various reactions. For instance, the bromine atom at the C2 position makes it a potential site for nucleophilic aromatic substitution or for participation in transition metal-catalyzed cross-coupling reactions. researchgate.net DFT calculations can model the reaction coordinates for such transformations. Furthermore, computational studies on the synthesis of brominated thiazoles can explain the regioselectivity observed in bromination-debromination sequences. researchgate.netnih.gov By comparing the energy barriers of different potential pathways, researchers can understand why a particular product is formed. researchgate.net

Vi. Advanced Research Avenues and Future Outlook

2-Bromo-4-(N-methylacetamido)thiazole as a Key Building Block in Synthetic Organic Chemistry

The primary value of 2-bromo-4-(N-methylacetamido)thiazole in synthetic organic chemistry lies in the reactivity of the carbon-bromine bond at the C2 position of the thiazole (B1198619) ring. This position is electronically deficient, making it susceptible to a variety of metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.

Research on similarly structured bromothiazoles has demonstrated that the C2-bromo substituent is an excellent handle for introducing a wide range of molecular fragments. Palladium-catalyzed reactions are particularly prominent in this context. For instance, studies on 2,4-dibromothiazole (B130268) have shown that regioselective cross-coupling occurs preferentially at the more electron-deficient 2-position. nih.govresearchgate.net This inherent reactivity allows for the selective substitution at C2 while leaving other positions untouched.

Key cross-coupling reactions applicable to 2-bromo-4-(N-methylacetamido)thiazole include:

Suzuki-Miyaura Coupling: Reaction with aryl or alkyl boronic acids or esters to form C-C bonds, enabling the synthesis of 2-aryl or 2-alkylthiazole derivatives. numberanalytics.com

Stille Coupling: The use of organostannanes as coupling partners to introduce complex alkyl, vinyl, or aryl groups. nih.govnumberanalytics.com

Negishi Coupling: Employing organozinc reagents, which are known for their high reactivity and functional group tolerance, to form new C-C bonds. nih.gov

Sonogashira Coupling: The coupling with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups for further transformations. nih.gov

The N-methylacetamido group at the C4-position plays a crucial role by modulating the electronic properties of the thiazole ring and can influence the efficiency and outcome of these coupling reactions. This makes 2-bromo-4-(N-methylacetamido)thiazole a highly valuable and predictable building block for creating libraries of disubstituted thiazoles.

| Reaction Name | Coupling Partner | Typical Catalyst | Bond Formed | Potential Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | C(sp²)-C(sp²) / C(sp²)-C(sp³) | 2-Aryl/Alkyl-4-(N-methylacetamido)thiazoles |

| Stille | R-Sn(Bu)₃ | PdCl₂(PPh₃)₂ | C(sp²)-C(sp²) / C(sp²)-C(sp³) | 2-Aryl/Alkyl/Vinyl-4-(N-methylacetamido)thiazoles |

| Negishi | R-ZnX | Pd(dba)₂ / Ligand | C(sp²)-C(sp²) / C(sp²)-C(sp³) | 2-Aryl/Alkyl-4-(N-methylacetamido)thiazoles |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | C(sp²)-C(sp) | 2-Alkynyl-4-(N-methylacetamido)thiazoles |

Strategic Design for Novel Chemical Entities (excluding specific biological activities)

The structure of 2-bromo-4-(N-methylacetamido)thiazole offers multiple handles for diversification in the strategic design of novel chemical entities. The goal of such design is to systematically explore chemical space to generate molecules with unique structural, electronic, and conformational properties.

The strategic design process can be broken down into modifications at distinct sites:

C2-Position: As detailed previously, the bromine atom serves as a versatile anchor point for introducing a vast array of substituents via cross-coupling chemistry. This allows for the systematic variation of steric bulk, electronic nature (electron-donating vs. electron-withdrawing), and hydrophobicity of the group at this position.

N-Methylacetamido Group: This moiety offers further opportunities for modification. The acetyl group can be replaced with other acyl groups to fine-tune properties. Furthermore, the amide bond itself can be hydrolyzed to reveal a secondary amine (4-(methylamino)thiazole), which can then be derivatized with a different set of chemical functionalities.

C5-Position: The C5 position of the thiazole ring, bearing a hydrogen atom, is a prime candidate for late-stage functionalization, for example, through C-H activation methodologies. This allows for the introduction of a third point of diversity, leading to trisubstituted thiazole derivatives with orthogonal substitution patterns. rsc.org

By combining these modification strategies, chemists can design and synthesize large, focused libraries of compounds. For example, a matrix-based approach could involve reacting a set of 100 different boronic acids at the C2 position with a set of 10 different acylating agents for the amino group, resulting in a library of 1,000 unique compounds derived from the parent scaffold. This systematic exploration is key to discovering molecules with novel properties. nih.govresearchgate.net

Methodological Advancements in Thiazole Synthesis (e.g., sustainable, catalytic methods)

While 2-bromo-4-(N-methylacetamido)thiazole can be considered a starting material, the methods for its own synthesis and the synthesis of its derivatives are subject to significant innovation. Modern organic synthesis increasingly emphasizes sustainability and efficiency, moving away from harsh reagents and multi-step, low-yielding processes.

Recent advancements in thiazole synthesis that are relevant include:

Green Chemistry Approaches: The use of environmentally benign solvents like water or ethanol, and the development of catalyst-free reactions or reactions using recyclable catalysts, are at the forefront of sustainable synthesis. bepls.combohrium.com For instance, methods using silica-supported tungstosilisic acid as a reusable catalyst for Hantzsch thiazole synthesis have been reported, offering high yields and easy catalyst recovery. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and reducing the formation of byproducts. This technique has been successfully applied to various thiazole syntheses, including the classic Hantzsch reaction. bepls.commdpi.com

Catalytic and Multi-Component Reactions (MCRs): The development of novel catalytic systems, such as those based on copper, allows for the construction of functionalized thiazoles under mild conditions. acs.orgorganic-chemistry.org One-pot, multi-component reactions, where three or more reactants are combined to form the product in a single step, represent the pinnacle of efficiency. These methods reduce waste, save time, and simplify purification processes. bepls.commdpi.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a growing area. Enzymes offer high selectivity and operate under mild, aqueous conditions. Recently, biocatalysts have been explored for the synthesis of thiazole derivatives, demonstrating the potential for highly sustainable production routes. nih.gov

| Method | Key Features | Advantages | Reference Example |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased efficiency, higher yields, fewer side products | Hantzsch condensation of α-haloketones and thioureas bepls.commdpi.com |

| Green Catalysis | Use of reusable, non-toxic catalysts | Reduced waste, lower environmental impact, cost-effective | Silica-supported heteropoly acids mdpi.comresearchgate.net |

| Multi-Component Reactions (MCRs) | One-pot synthesis from ≥3 starting materials | High atom economy, operational simplicity, rapid library generation | Copper-catalyzed cyclization of thioamides, ynals, and alcohols acs.org |

| Biocatalysis | Enzyme-catalyzed reactions | High selectivity, mild conditions, aqueous media | Chitosan-based hydrogels as catalysts nih.gov |

Exploration of New Reaction Spaces for Functionalization

Beyond the established cross-coupling at the C2-position, future research will focus on exploring new reaction pathways to functionalize the 2-bromo-4-(N-methylacetamido)thiazole scaffold. A major area of interest is the direct functionalization of C-H bonds.

The thiazole ring has a C-H bond at the 5-position which is a target for such reactions. Transition-metal-catalyzed C-H activation offers a powerful strategy to introduce substituents at this site without the need for pre-functionalization (e.g., halogenation or lithiation). yale.edu Palladium-catalyzed C-H alkenylation, for example, has been used to create multifunctionalized thiazoles with precise control over the position of substitution. rsc.org The directing ability of the N-methylacetamido group at C4 could be harnessed to selectively activate the C5-H bond, providing a predictable route to 2,4,5-trisubstituted thiazoles.

Other emerging areas for functionalization include:

Photoredox Catalysis: Visible-light-mediated reactions can enable transformations that are difficult to achieve with traditional thermal methods. These reactions proceed via radical intermediates under exceptionally mild conditions and could be used to introduce novel functional groups onto the thiazole core or its substituents.

Electrochemistry: Electrochemical synthesis provides a reagent-free method for oxidation or reduction, aligning with green chemistry principles. Electrochemical oxidative cyclization has been used to form thiazole rings, suggesting that similar strategies could be used for their subsequent functionalization. organic-chemistry.org

Flow Chemistry: Performing reactions in continuous flow reactors rather than batch flasks allows for precise control over reaction parameters, improved safety, and easier scalability. This technology is ideal for exploring new reaction conditions and optimizing functionalization processes.

Integration with Automated Synthesis and High-Throughput Experimentation

The convergence of robotics, data science, and chemistry is revolutionizing how new molecules are discovered. Automated synthesis platforms and high-throughput experimentation (HTE) are central to this transformation. nih.govnih.gov

2-Bromo-4-(N-methylacetamido)thiazole is an ideal candidate for integration into these modern workflows. Its defined points of reactivity (C2-Br and C5-H) allow it to be used as a central scaffold in the automated synthesis of chemical libraries. An automated platform could execute a pre-programmed series of reactions in parallel, for instance, in a 96-well plate format. Each well could contain the thiazole scaffold and a different boronic acid, leading to the rapid synthesis of 96 distinct 2-arylthiazole derivatives. researchgate.netsigmaaldrich.com

This approach offers several advantages:

Speed and Efficiency: Thousands of reactions can be performed and analyzed in the time it would take to perform a handful manually.

Miniaturization: HTE uses milligram or microgram quantities of reagents, conserving valuable materials and reducing waste.

Data-Rich Experimentation: Automated platforms can systematically vary multiple reaction parameters (catalyst, ligand, solvent, temperature) simultaneously, allowing for rapid reaction optimization and the discovery of novel reactivity.

Accelerated Discovery: By rapidly generating large and diverse libraries of novel compounds, these platforms can significantly accelerate the discovery of new materials or chemical probes.

The future of research involving 2-bromo-4-(N-methylacetamido)thiazole will likely involve its use in such automated systems, where algorithms may even predict the optimal reaction pathways and building blocks to generate molecules with desired physicochemical properties.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-4-(N-methylacetamido)thiazole, and how can reaction yields be maximized?

The synthesis of brominated thiazoles typically involves multi-step protocols. For example, brominated thiazole derivatives are synthesized via nucleophilic substitution or cyclization reactions using precursors like 2-aminothiazole and bromoacetate esters under basic conditions . Key factors for maximizing yield include:

- Reagent selection : Use brominating agents (e.g., NBS or elemental bromine) for regioselective bromination .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for thiazole ring formation .

- Catalyst use : Acidic or basic catalysts (e.g., glacial acetic acid) improve intermediate cyclization .

- Temperature control : Reflux conditions (70–100°C) are critical for completing multi-step reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-bromo-4-(N-methylacetamido)thiazole?

Characterization requires a combination of techniques:

- NMR spectroscopy : H and C NMR confirm the presence of the N-methylacetamido group (δ ~2.1 ppm for CH, δ ~3.0 ppm for N–CH) and bromine’s deshielding effect on adjacent protons .

- IR spectroscopy : Peaks at 1650–1680 cm (C=O stretch) and 600–650 cm (C–Br stretch) validate functional groups .

- HPLC/MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z ~277) and purity (>95%) .

Advanced Research Questions

Q. How does the bromine atom at the 2-position influence the compound’s reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups. Key considerations:

Q. What structure-activity relationships (SAR) govern the biological activity of 2-bromo-4-(N-methylacetamido)thiazole derivatives?

SAR studies on analogous brominated thiazoles reveal:

- Bromine’s role : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .

- N-methylacetamido group : Hydrogen-bonding with enzyme active sites (e.g., bacterial dihydrofolate reductase) improves inhibition .

- Thiazole ring modifications : Substitution at the 4-position with electron-donating groups (e.g., methoxy) increases antifungal potency .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity data often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs .

- Solubility differences : Use DMSO for in vitro studies but verify cytotoxicity thresholds (<0.1% v/v) .

- Structural validation : Confirm compound purity via HPLC and NMR before testing .

- Model selection : Use clinically relevant bacterial/fungal strains (e.g., Candida albicans ATCC 10231) .

Q. What computational methods are effective for predicting the binding modes of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are widely used:

- Target selection : Prioritize enzymes like E. coli MurB (PDB ID: 1MBT) or human kinases (e.g., EGFR) .

- Scoring metrics : Analyze binding energies (ΔG < -8 kcal/mol) and hydrogen-bond interactions with catalytic residues .

- Validation : Compare docking poses with crystallographic data for thiazole-containing inhibitors .

Methodological Guidelines

Q. Table 1: Key Reaction Conditions for Functionalizing 2-Bromo-4-(N-methylacetamido)thiazole

Q. Table 2: Biological Activity Benchmarks for Analogous Brominated Thiazoles

| Target Organism | Activity (IC/MIC) | Derivative Structure | Reference |

|---|---|---|---|

| Staphylococcus aureus | MIC = 2–4 µg/mL | 4-Cyanobenzamide substitution | |

| HeLa Cancer Cells | IC = 8 µM | 5-Methylthiazole variant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.